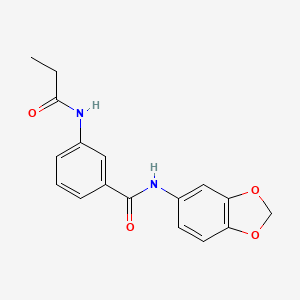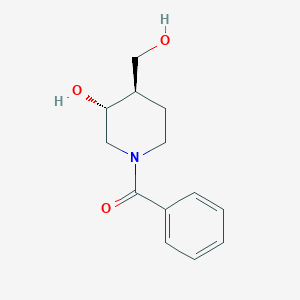![molecular formula C12H20ClNO2 B5321543 [2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5321543.png)
[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride, also known as EPEA hydrochloride, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The exact mechanism of action of [2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride hydrochloride is not fully understood. However, it is thought to act by modulating the activity of neurotransmitters and receptors in the brain. It has been shown to enhance the activity of the cholinergic system, which is involved in learning and memory. It can also modulate the activity of glutamate receptors, which are involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a range of biochemical and physiological effects. It can enhance the survival of neurons under stress conditions, reduce oxidative stress, and modulate the activity of neurotransmitters and receptors in the brain. It can also improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride hydrochloride in lab experiments is its neuroprotective properties. It can enhance the survival of neurons under stress conditions, which can be useful in studying the effects of various stressors on neuronal function. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on [2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride hydrochloride. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying neuronal function and synaptic plasticity. Additionally, further research is needed to fully understand the mechanism of action of this compound hydrochloride and its effects on neuronal function.
Méthodes De Synthèse
[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 4-ethoxyphenol with epichlorohydrin to produce 2-(4-ethoxyphenoxy)propanol. The second step involves the reaction of 2-(4-ethoxyphenoxy)propanol with ethylenediamine to produce [2-(4-ethoxyphenoxy)ethyl]ethylamine. The final step involves the reaction of [2-(4-ethoxyphenoxy)ethyl]ethylamine with hydrochloric acid to produce this compound hydrochloride.
Applications De Recherche Scientifique
[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can enhance the survival of neurons under stress conditions. It can also modulate the activity of neurotransmitters and receptors in the brain, which can have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-13-9-10-15-12-7-5-11(6-8-12)14-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVNICUIUOUFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-N-(2,2-dimethylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5321460.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)

![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5321544.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5321550.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)
